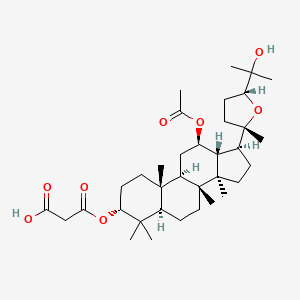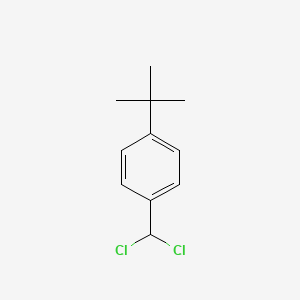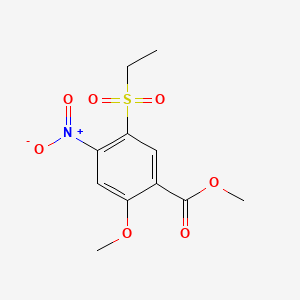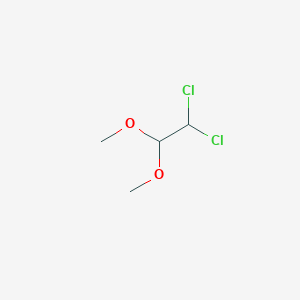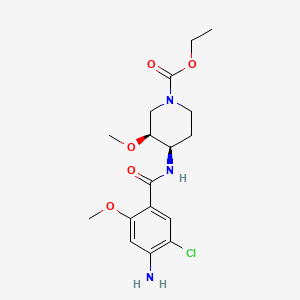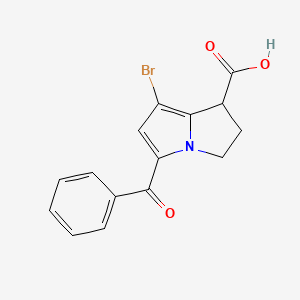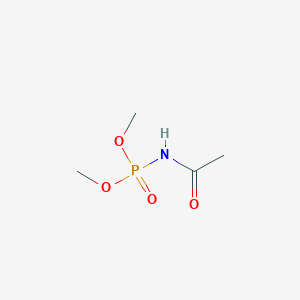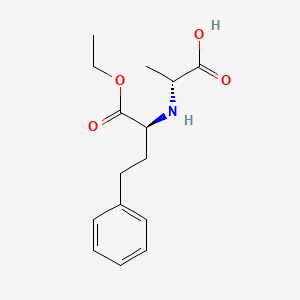
Urea, N-(2-((1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-yl)oxy)phenyl)-N'-(4-(trifluoromethoxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “PMID18445527C11” is a small molecular drug known for its therapeutic potential. It is identified by several synonyms, including UNII-0T87WD317S, GTPL5804, and BDBM50373323
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “PMID18445527C11” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.
Step 3: Purification of the final product using techniques such as chromatography.
Industrial Production Methods: Industrial production of “PMID18445527C11” typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The production process is optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: “PMID18445527C11” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
“PMID18445527C11” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of “PMID18445527C11” involves its interaction with specific molecular targets and pathways. The compound binds to its target proteins, modulating their activity and leading to downstream effects. These effects can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
“PMID18445527C11” can be compared with other similar compounds, such as:
Compound A: Known for its similar therapeutic applications but with different molecular targets.
Compound B: Shares structural similarities but exhibits different chemical reactivity.
Compound C: Used in similar industrial applications but with distinct preparation methods.
The uniqueness of “PMID18445527C11” lies in its specific molecular interactions and the resulting biological effects, which distinguish it from other compounds in its class.
Propriétés
Numéro CAS |
1009082-19-2 |
|---|---|
Formule moléculaire |
C24H18ClF3N4O3 |
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
1-[2-[2-(2-chlorophenyl)-5-methylpyrazol-3-yl]oxyphenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C24H18ClF3N4O3/c1-15-14-22(32(31-15)20-8-4-2-6-18(20)25)34-21-9-5-3-7-19(21)30-23(33)29-16-10-12-17(13-11-16)35-24(26,27)28/h2-14H,1H3,(H2,29,30,33) |
Clé InChI |
SAIPZPCGTLOMFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)OC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




